3-甲基-4H-1,2,4-三唑-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

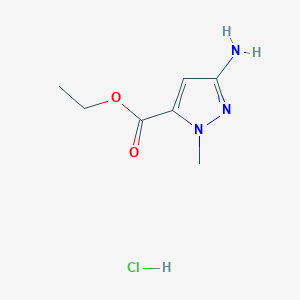

“3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride”, has been a subject of interest in medicinal chemistry due to their wide range of biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” includes a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C4H8N4.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3, (H,6,7,8);1H .Chemical Reactions Analysis

The 1,2,4-triazole ring in “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” can participate in various chemical reactions. For instance, it can undergo reactions with different primary amines to form various derivatives . The 1,2,4-triazole ring can also interact with biological receptors through hydrogen-bonding and dipole interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” include a molecular weight of 148.59 and a solid form . The compound has a storage temperature of room temperature .科学研究应用

Medicinal Chemistry

Triazole compounds, including those derived from 1,2,4-triazole, are pivotal in medicinal chemistry due to their versatile pharmacological properties. They serve as core molecules for designing drugs with a broad spectrum of therapeutic effects such as analgesic, antiseptic, antimicrobial, antioxidant, anti-inflammatory, diuretic, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

Antimicrobial Agents

The triazole ring is a common feature in compounds exhibiting antimicrobial activity. Synthesis of Schiff bases derived from triazole compounds has shown potential antibacterial properties, indicating that 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride could be explored for developing new antibacterial agents .

Sensor Technology

Heterocyclic Schiff bases that include triazole structures find applications as sensors due to their optical and electrical properties. This suggests that derivatives of the compound could be utilized in creating sensors for various applications .

Organic Synthesis Intermediates

Triazole derivatives are used as intermediates in organic synthesis reactions. They can facilitate the creation of complex molecules and are instrumental in various synthesis protocols .

Dye and Pigment Industry

Due to their structural properties, triazole compounds can be used in the synthesis of dyes and pigments. This application is significant in industries requiring colorants with specific properties .

Catalysis

Triazole derivatives can act as catalysts in chemical reactions. Their potential in catalyzing various organic transformations makes them valuable in research and industrial processes .

Nanotechnology

The versatility of triazole compounds extends to nanotechnology, where they can be used in the production of nanotubes and other nanostructures due to their ability to form stable cyclic structures .

Liquid Crystal Production

Triazole structures are also involved in the creation of liquid crystals. This application is crucial for display technologies and other electronic devices requiring liquid crystal components .

作用机制

Target of Action

It is known that triazole derivatives, such as this compound, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It is known that triazole compounds generally inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, thereby disrupting the synthesis of ergosterol . This disruption leads to changes in the permeability and rigidity of the fungal cell membrane, ultimately causing cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential interaction with the heme protein involved in the 14α-demethylation of lanosterol . The inhibition of this pathway can lead to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell and can lead to cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability.

Result of Action

The compound’s potential inhibition of the ergosterol biosynthesis pathway can lead to the accumulation of toxic 14α-methyl sterols, changes in the permeability and rigidity of the fungal cell membrane, and ultimately, cell death . Some triazole derivatives have shown good or moderate antimicrobial activities against certain microorganisms .

Action Environment

The action, efficacy, and stability of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be influenced by the solvent environment.

安全和危害

The safety information available indicates that “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves the reaction of 3-methyl-4H-1,2,4-triazole with hydrochloric acid in the presence of a reducing agent.", "Starting Materials": [ "3-methyl-4H-1,2,4-triazole", "Hydrochloric acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 3-methyl-4H-1,2,4-triazole in a suitable solvent (e.g. ethanol)", "Add hydrochloric acid to the solution and stir for several hours at room temperature", "Add the reducing agent to the reaction mixture and stir for several more hours", "Filter the resulting precipitate and wash with cold solvent", "Dry the product under vacuum to obtain 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride" ] } | |

CAS 编号 |

56873-82-6 |

产品名称 |

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride |

分子式 |

C3H7ClN4 |

分子量 |

134.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。